3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione
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Overview
Description
3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione is a complex organic compound characterized by a spirocyclic structure. This compound features a morpholine ring attached to a diazaspiro undecane core, which includes two nitrogen atoms and a dione functional group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable ketone with a diamine under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with morpholine in the presence of a base to introduce the morpholin-4-ylmethyl group. The final step involves oxidation to form the dione functional group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione group into alcohols or other reduced forms.
Substitution: The morpholine ring can undergo substitution reactions to introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic core but differ in the substituents attached to the ring system.
Morpholine derivatives: Compounds with a morpholine ring but different core structures.
Diazaspiro compounds: These compounds have a similar diazaspiro core but may have different substituents or functional groups.
Uniqueness
3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione is unique due to its combination of a morpholine ring and a diazaspiro undecane core. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
734-04-3 |
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Molecular Formula |
C14H23N3O3 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione |
InChI |
InChI=1S/C14H23N3O3/c18-12-14(5-3-1-2-4-6-14)15-13(19)17(12)11-16-7-9-20-10-8-16/h1-11H2,(H,15,19) |
InChI Key |
QKPHIHMNJXMDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CN3CCOCC3 |
Origin of Product |
United States |
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